2-Ethyl-2-trifluoromethyl-butyric acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H11F3O2 |
|---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
2-ethyl-2-(trifluoromethyl)butanoic acid |
InChI |
InChI=1S/C7H11F3O2/c1-3-6(4-2,5(11)12)7(8,9)10/h3-4H2,1-2H3,(H,11,12) |
InChI Key |
IYUBQGFVCNZOSY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethyl 2 Trifluoromethyl Butyric Acid
Strategies for Carbon-Carbon Bond Formation at the Quaternary Center
The construction of the all-carbon quaternary center, substituted with two ethyl groups, a carboxylic acid, and a trifluoromethyl moiety, represents a significant synthetic challenge. Strategies generally involve either building the butyric acid core first and then introducing the trifluoromethyl group, or creating the quaternary center on a precursor that already contains the trifluoromethyl group.
Grignard Reactions and Carboxylation Approaches to the Butyric Acid Core
A classical and effective method for creating the core structure of α,α-disubstituted carboxylic acids involves the use of Grignard reagents. acechemistry.co.uk This approach builds the carbon skeleton first, culminating in the formation of 2-ethylbutyric acid, which can then serve as a precursor for subsequent trifluoromethylation.
The synthesis begins with the formation of a Grignard reagent from a suitable alkyl halide. acechemistry.co.uk For the synthesis of 2-ethylbutyric acid, the required precursor is a 3-pentyl Grignard reagent. This is typically prepared by reacting 3-bromopentane (B47287) or 3-chloropentane (B1594929) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). acechemistry.co.ukgoogle.com It is critical to maintain anhydrous conditions as Grignard reagents are highly reactive towards water. acechemistry.co.ukyoutube.com
Once the Grignard reagent (3-pentylmagnesium bromide) is formed, it is reacted with carbon dioxide (CO2). masterorganicchemistry.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO2, forming a magnesium carboxylate salt. youtube.com In a final step, this intermediate is hydrolyzed in an acidic workup (e.g., with dilute hydrochloric or sulfuric acid) to protonate the carboxylate, yielding the final product, 2-ethylbutyric acid. youtube.commasterorganicchemistry.com A reported synthesis of 2-ethylbutyric acid involves obtaining 3-pentanol (B84944) from propionaldehyde (B47417) and an ethyl magnesium halide, converting the alcohol to 3-halopentane, and subsequently performing the Grignard carboxylation. google.com
Formation of Quaternary Trifluoromethylated Carbons from Precursors
An alternative strategy involves constructing the quaternary carbon center on a molecule that already contains the trifluoromethyl group. This method avoids the often-harsh conditions required for direct trifluoromethylation in the final step.
One such approach is the palladium-catalyzed allylation of α-trifluoromethylated ketones. nih.gov In this methodology, a ketone bearing a trifluoromethyl group adjacent to the carbonyl is used as the starting material. The reaction with an allyl carbonate in the presence of a palladium catalyst smoothly proceeds at the trifluoromethylated carbon. nih.gov This effectively forms a new carbon-carbon bond, creating a quaternary carbon center that is substituted with a trifluoromethyl group, an alkyl or aryl group, a keto-derived hydroxyl or protected group, and a newly introduced allyl group. nih.gov
To arrive at the target 2-ethyl-2-trifluoromethyl-butyric acid from such an intermediate, the ketone precursor would need to be 1,1,1-trifluoropentan-2-one. Allylation would yield a quaternary center, and subsequent chemical transformations would be required to convert the allyl group into a carboxylic acid moiety. This could potentially be achieved through oxidative cleavage methods, such as ozonolysis followed by an oxidative workup. The development of methods for creating quaternary carbons is a significant area of research, as this motif is present in many complex natural products and pharmaceuticals. nih.gov
Introduction of the Trifluoromethyl Moiety
The incorporation of a trifluoromethyl (CF3) group is a key step in the synthesis. This can be achieved through various methods, with direct functionalization of carboxylic acid derivatives being a prominent modern strategy.
Direct Trifluoromethylation of Carboxylic Acid Derivatives
Recent advances in synthetic chemistry have led to powerful methods for the direct conversion of carboxylic acid functional groups into trifluoromethyl groups. These reactions are particularly valuable for late-stage functionalization in drug discovery. nih.govacs.org
Decarboxylative trifluoromethylation has emerged as a robust method for converting aliphatic carboxylic acids into their CF3-analogues. nih.govresearchgate.net This transformation leverages the relative abundance and stability of carboxylic acids. nih.gov
A highly effective method combines photoredox and copper catalysis. nih.govacs.org In this process, the starting carboxylic acid (e.g., 2-ethylbutyric acid) is deprotonated to form a carboxylate. This carboxylate can ligate to a Cu(II) catalyst. researchgate.net An iridium-based photocatalyst, upon excitation by visible light, becomes highly oxidizing and abstracts an electron from the copper carboxylate complex. nih.gov The resulting unstable carboxyl radical rapidly extrudes carbon dioxide to generate a secondary alkyl radical (a 3-pentyl radical in this case). This radical then combines with a trifluoromethyl source, often a copper-CF3 species generated in the catalytic cycle, to form the final C(sp³)–CF3 bond. nih.govacs.org Electrophilic trifluoromethylating reagents, such as Togni's reagent, are commonly used as the ultimate source of the CF3 group. nih.gov
Alternative protocols have been developed using silver-catalyzed decarboxylative trifluoromethylation, which also proceeds via an alkyl radical intermediate generated through oxidative decarboxylation. acs.org Another approach involves the use of carboxylic acid-derived redox-active esters, which can undergo photocatalytic trifluoromethylation in a redox-neutral manner, avoiding the need for strong oxidants. nsf.gov
| Strategy | Key Reagents & Catalysts | Intermediate | Reference |
|---|---|---|---|
| Grignard Carboxylation | Mg, CO₂, H₃O⁺ | Grignard Reagent (R-MgX) | acechemistry.co.uk, google.com |
| Pd-catalyzed Allylation | Pd Catalyst, Allyl Carbonate | α-Trifluoromethyl Ketone | nih.gov |
| Photoredox Decarboxylative CF₃-ation | Ir-photocatalyst, Cu-catalyst, Togni's Reagent | Alkyl Radical | nih.gov, acs.org |
| Ag-catalyzed Decarboxylative CF₃-ation | AgNO₃, K₂S₂O₈, (bpy)Cu(CF₃)₃ | Alkyl Radical | acs.org |
Direct C–H functionalization represents one of the most atom-economical strategies in synthesis, aiming to replace a carbon-hydrogen bond with a new functional group. Applying this to the synthesis of this compound would involve the direct trifluoromethylation of the C(sp³)–H bond at the alpha-position of 2-ethylbutyric acid or a derivative.
While methods for the trifluoromethylation of C(sp³)–H bonds exist, achieving selectivity at a specific, unactivated position can be challenging. nih.gov Such reactions often require directing groups to position the catalyst in proximity to the target C–H bond, or they rely on the inherent reactivity of specific C–H bonds (e.g., benzylic or allylic positions). For a substrate like 2-ethylbutyric acid, the α-hydrogen is activated by the adjacent carboxyl group, but selective functionalization can still be difficult. Metal-catalyzed radical pathways are a potential route for such transformations. acs.org However, compared to the well-established decarboxylative methods for aliphatic acids, direct C-H trifluoromethylation at the α-position of a compound like 2-ethylbutyric acid is a less common and more synthetically challenging approach. nih.gov
O-Trifluoromethylation of Carboxylic Acids
While the heading suggests O-trifluoromethylation, the target molecule, this compound, features a carbon-trifluoromethyl (C-CF₃) bond at the α-position, not an oxygen-trifluoromethyl (O-CF₃) bond. The relevant synthetic approaches involve the formation of C-CF₃ bonds.
A related transformation is the conversion of carboxylic acids into trifluoromethyl ketones (TFMKs). nih.govacs.orgnih.gov TFMKs are valuable as they can serve as bioisosteres for carboxylic acids and as versatile synthetic intermediates. nih.govnih.gov One metal-free protocol accomplishes this transformation using a fluoroarene to activate the carboxylic acid group and generate a fluoride (B91410) source in situ for the trifluoromethylation reaction. acs.org This method is noted for its operational safety and mild reaction conditions. acs.org While this does not directly yield the target carboxylic acid, the resulting trifluoromethyl ketone could be a precursor in a multi-step synthesis. For instance, a hypothetical precursor like 2-ethyl-2-formylbutyric acid could be converted to a ketone, which might then undergo further transformations.
Another approach involves generating ketyl radicals from α-keto acids via photoredox catalysis, which can lead to the synthesis of functionalized lactones. nih.govnih.gov These lactones can act as synthons for the one-pot synthesis of trifluoromethyl ketones, demonstrating a net dicarbofunctionalization of olefins. nih.govnih.gov
Synthesis via Trifluoromethyl-Containing Building Blocks
A powerful strategy for constructing complex fluorinated molecules involves the use of simpler, readily available trifluoromethyl-containing building blocks. researchgate.netbioorganica.com.uabioorganica.com.ua This approach circumvents the often harsh conditions or the need for specialized and expensive trifluoromethylating reagents required for direct trifluoromethylation. researchgate.net The core concept is to start with a molecule that already contains the trifluoromethyl group and build the desired carbon skeleton around it.
For example, α-trifluoromethyl cyclobutane-containing carboxylic acids and amines have been synthesized on a multigram scale from precursors like 3-methylene-1-(trifluoromethyl)cyclobutane-1-carbonitrile. bioorganica.com.uabioorganica.com.ua This highlights the utility of using a cyclic, trifluoromethylated intermediate for further functionalization. bioorganica.com.ua While the specific target is not a cyclobutane, the principle of employing a CF₃-bearing starting material is broadly applicable. bioorganica.com.uanuph.edu.ua
Another relevant example is the synthesis of α-trifluoromethylated tertiary alcohols via the reaction of 3-(trifluoroacetyl)coumarin (B2731086) with pyrroles, which proceeds under catalyst-free conditions to give high yields. nih.gov This demonstrates how a trifluoroacetyl group can be used as a handle for building molecular complexity. nih.gov
A hypothetical route to this compound using this strategy could begin with a simple trifluoromethyl ketone, such as 1,1,1-trifluoro-2-pentanone. This ketone could then be subjected to reactions with organometallic reagents to introduce the remaining ethyl group, followed by oxidation to the carboxylic acid.
Multi-Step Synthetic Sequences to this compound
Multi-step pathways are often required to construct highly functionalized molecules like this compound, allowing for the sequential and controlled introduction of different functional groups.
Pathways Involving Ester Precursors and Subsequent Transformations
Ester precursors are among the most common starting points for the synthesis of α-trifluoromethyl carboxylic acids. organic-chemistry.org A highly effective method is the electrophilic trifluoromethylation of ketene (B1206846) silyl (B83357) acetals, which are readily formed from esters. organic-chemistry.orgresearchgate.net This reaction provides direct access to α-trifluoromethyl esters with secondary, tertiary, and even quaternary centers. organic-chemistry.orgorganic-chemistry.org
To synthesize the target compound, one would start with an ester of 2-ethylbutyric acid, for example, methyl 2-ethylbutyrate. This ester would be converted to its corresponding ketene silyl acetal. The subsequent reaction with an electrophilic trifluoromethylating reagent, such as a Togni hypervalent iodine reagent, introduces the CF₃ group at the α-position. chemistryviews.orgorganic-chemistry.org This reaction is often catalyzed by a Lewis acid, such as trimethylsilyl (B98337) bis(trifluoromethanesulfonyl)imide (TMSNTf₂), and proceeds under very mild conditions. organic-chemistry.orgresearchgate.net The resulting α-trifluoromethyl ester can then be hydrolyzed to afford the final carboxylic acid product. This method is advantageous for its high yields, broad substrate scope, and operational simplicity in creating sterically hindered quaternary centers. organic-chemistry.org
| Precursor Type | Reagent | Catalyst | Yield (%) | Ref |
| Ketene Silyl Acetal | Togni Reagent II | TMSNTf₂ (2.5 mol%) | up to 98% | organic-chemistry.org |
| α-Chloro Aldehyde | Togni Reagent I | NHC Organocatalyst | Moderate to Good | chemistryviews.org |
This table presents data for analogous α-trifluoromethylation reactions on various substrates as reported in the literature.
Routes from Fluorinated Aldehydes or Ketones
Starting from simple fluorinated carbonyl compounds is a viable multi-step strategy. The synthesis of α-trifluoromethyl esters from α-chloro aldehydes has been demonstrated using N-Heterocyclic carbene (NHC) organocatalysis. chemistryviews.org The reaction employs Togni's reagent as the CF₃⁺ source and proceeds through the formation of an enolate intermediate which is then attacked by the electrophilic trifluoromethylating agent. chemistryviews.org
A more direct hypothetical route to this compound could start with a trifluoromethyl ketone like 1,1,1-trifluoro-2-pentanone. This ketone possesses one of the ethyl groups and the trifluoromethyl group attached to the carbonyl carbon. The second ethyl group could be introduced via a nucleophilic addition using an organometallic reagent such as ethylmagnesium bromide (a Grignard reagent). This would form the tertiary alcohol, 3-(trifluoromethyl)hexan-3-ol. Subsequent oxidation of the tertiary alcohol, though challenging, could potentially yield the target carboxylic acid through cleavage of the carbon-carbon bond adjacent to the hydroxyl group. The synthesis of α-trifluoromethyl-amines from ketones using the Ruppert-Prakash reagent is also a known transformation that highlights the reactivity of fluorinated ketones. researchgate.net
Catalytic Systems and Reagents in the Synthesis of this compound
Catalysis is central to the development of efficient and selective methods for synthesizing fluorinated compounds. Both transition metals and organocatalysts play crucial roles.
Transition Metal-Catalyzed Methodologies (e.g., Palladium Catalysis)
Palladium catalysis is a cornerstone of modern organic synthesis, and several methods have been developed for the formation of C-CF₃ bonds and for the functionalization of carboxylic acid derivatives. cjcatal.comacs.orgnih.gov
A general palladium-catalyzed carbonylative procedure has been developed for the synthesis of α-CF₃-substituted esters and amides. cjcatal.com This method involves the coupling of trifluoromethylated secondary alkyl iodides with partners like alcohols or amines under a carbon monoxide atmosphere. cjcatal.com For the synthesis of this compound, a plausible precursor would be 3-iodo-3-(trifluoromethyl)pentane. A palladium-catalyzed carbonylation of this precursor with water or an alcohol would directly lead to the desired carboxylic acid or its ester. The reaction typically uses a palladium(II) source like PdI₂ with a phosphine (B1218219) ligand such as SPhos. cjcatal.com
Another relevant palladium-catalyzed reaction is the decarboxylative coupling of aryl alkynyl carboxylic acids with trifluoroethyl iodide (ICH₂CF₃) to produce trifluoroethylated alkynes. organic-chemistry.org While the specific transformation is different, it establishes that palladium can mediate couplings involving fluorinated alkyl halides and carboxylic acid derivatives. organic-chemistry.orgorganic-chemistry.org The direct α-arylation of carboxylic acids using a palladium catalyst has also been achieved via a traceless protecting strategy, demonstrating that C-C bond formation at the α-position of a free carboxylic acid is feasible under palladium catalysis. nih.gov These precedents suggest that a direct palladium-catalyzed α-trifluoromethylation of 2-ethylbutyric acid, while not yet reported, is a potential future direction for research.
| Catalyst System | Reactants | Product Type | Ref |
| PdI₂ / SPhos | CF₃-alkyl iodide, CO, Alcohol/Amine | α-CF₃ Ester/Amide | cjcatal.com |
| [Pd(η³-allyl)Cl]₂ / XantPhos | Aryl alkynyl carboxylic acid, ICH₂CF₃ | Trifluoroethylated alkyne | organic-chemistry.org |
| Pd(dba)₂ / tBu₃P | Carboxylic acid, Aryl bromide | α-Aryl carboxylic acid | nih.gov |
This table summarizes various palladium-catalyzed reactions relevant to the synthesis of functionalized carboxylic acids.
Applications of Fluorination Reagents (e.g., SF4, BrF3, SELECTFLUOR®)
The direct conversion of a carboxylic acid group into a trifluoromethyl group is a challenging yet crucial transformation in the synthesis of fluorinated molecules. Several reagents have been developed to achieve this, each with distinct mechanisms and applications.
Sulfur Tetrafluoride (SF4)
Sulfur tetrafluoride (SF4) is a potent reagent for the deoxyfluorination of various oxygen-containing functional groups, including carboxylic acids. wikipedia.orgacs.org The reaction with a carboxylic acid typically proceeds in two stages: initial conversion to an acyl fluoride, followed by further fluorination to the trifluoromethyl derivative. wikipedia.org This process provides a direct pathway for synthesizing trifluoromethyl compounds from their carboxylic acid precursors. acs.org
The general reaction can be represented as: RCO₂H + SF₄ → RCF₃ + SO₂ + HF wikipedia.org
This method is applicable to a wide range of aliphatic, aromatic, and polycarboxylic acids. acs.org However, the harsh conditions often required and the hazardous nature of gaseous SF4 have led to the development of alternative reagents like diethylaminosulfur trifluoride (DAST). wikipedia.org
Bromine Trifluoride (BrF3)
Bromine trifluoride (BrF3) has been utilized for the α-trifluoromethylation of carboxylic acids. rsc.orgtau.ac.ilnih.gov A notable method involves a multi-step process where the carboxylic acid is first converted into a 2-carbomethoxy-1,1-bis(methylsulfide)-1-alkene intermediate. Treatment of this intermediate with BrF3 under mild conditions yields the desired α-trifluoromethyl carboxylate derivative. rsc.orgtau.ac.ilnih.gov
Organic trifluoromethyl derivatives can also be synthesized from dithioesters, which are derived from carboxylic acids. The subsequent reaction with BrF3 proceeds under mild conditions, such as at 0°C for a short duration, to produce the trifluoromethyl compound. researchgate.net While direct conversion of carboxylic acids to acyl fluorides using BrF3 is possible, reacting the corresponding acyl chlorides with BrF3 often leads to better yields. researchgate.net It is important to note that these methods can be limited by substrate scope and harsh reaction conditions. acs.org
| Reagent | Typical Transformation | Key Features & Findings | Citation |
|---|---|---|---|
| Sulfur Tetrafluoride (SF4) | R-COOH → R-CF3 | Converts carboxylic acids, amides, esters, and their salts to trifluoromethyl derivatives. The reaction first forms an acyl fluoride intermediate. | wikipedia.org |
| Bromine Trifluoride (BrF3) | R-CH(COOH)- → R-CH(CF3)- | Used for α-trifluoromethylation. A general method involves converting the acid to a dithioester or a ketene dithioacetal, followed by reaction with BrF3. | rsc.orgresearchgate.net |
| SELECTFLUOR® | R-COOH → R-F (via decarboxylation) | Used in photoredox catalysis for the decarboxylative fluorination of aliphatic carboxylic acids. The reaction proceeds under mild, redox-neutral conditions. | nih.gov |
SELECTFLUOR®
SELECTFLUOR®, a trademarked electrophilic fluorinating agent, is employed in modern synthetic strategies, particularly in photoredox catalysis. It facilitates the direct conversion of aliphatic carboxylic acids to their corresponding alkyl fluorides through a decarboxylative fluorination process. nih.gov This method is noted for its operational simplicity and mild, redox-neutral conditions. The reaction is initiated by visible light, which promotes the oxidation of a carboxylate, leading to the formation of a carboxyl radical. This radical rapidly extrudes carbon dioxide, and the resulting alkyl radical abstracts a fluorine atom from SELECTFLUOR® to form the fluoroalkane product. nih.gov This technique has been successfully applied to a diverse range of carboxylic acids, including electron-rich heteroaromatic carboxylic acids. nih.govacs.org
Electrocatalytic Approaches in Fluorinated Carboxylic Acid Synthesis
Electrocatalytic methods represent a promising and sustainable alternative for the synthesis of fluorinated organic compounds. These techniques utilize electricity to drive chemical transformations, often under mild conditions and with high selectivity.
Recent research has demonstrated the successful regioselective synthesis of various fluorine-containing aromatic carboxylic acids from readily available fluorinated aromatic compounds and carbon dioxide using organic electrolysis. hokudai.ac.jp This method has achieved good yields and has produced novel compounds that are otherwise difficult to synthesize. hokudai.ac.jp
Electrochemical methods are also being developed for direct C-H fluorination. For instance, an electro-oxidative strategy for the chemo- and site-selective fluorination of benzylic C(sp³)-H bonds has been reported. nih.gov This approach avoids the need for pre-functionalized starting materials and can be applied in the late-stage diversification of biologically active molecules. nih.gov Furthermore, electrochemical decarboxylative fluorination has been achieved using inexpensive and widely available hexafluorosilicate (B96646) salts as the fluorine source, enabling the synthesis of a wide range of aliphatic fluorides. nih.gov This protocol has shown robustness and scalability, including successful implementation in a flow electrolysis cell. nih.gov The field of electrochemical fluorination is continually expanding, with ongoing research into the perfluorination of various organic molecules, including carboxylic acid chlorides. tripod.com
| Method | Transformation | Key Features & Findings | Citation |
|---|---|---|---|
| Organic Electrolysis | Fluorinated Aromatic + CO2 → Fluorinated Aromatic Carboxylic Acid | Regioselective synthesis with good yields. Allows access to novel fluorine-containing building blocks. | hokudai.ac.jp |
| Electro-oxidative C-H Fluorination | Benzylic C(sp³)-H → Benzylic C(sp³)-F | Site-selective fluorination under electrochemical conditions, applicable to late-stage functionalization. | nih.gov |
| Electrochemical Decarboxylative Fluorination | R-COOH → R-F | Utilizes inexpensive hexafluorosilicate salts as a fluorine source. Applicable to primary, secondary, and tertiary aliphatic fluorides. | nih.gov |
Stereochemical Considerations in the Synthesis and Transformations of 2 Ethyl 2 Trifluoromethyl Butyric Acid
Enantioselective Synthesis of 2-Ethyl-2-trifluoromethyl-butyric Acid
The construction of the chiral quaternary carbon center of this compound in an enantioselective manner is a primary challenge. Methodologies to achieve this can be broadly categorized into chiral auxiliary-based strategies and asymmetric catalysis.
Chiral auxiliaries are powerful tools for inducing stereoselectivity. sigmaaldrich.comwikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction, after which it is removed to yield the enantioenriched product. sigmaaldrich.com For the synthesis of compounds analogous to this compound, N-acyloxazolidinones, popularized by Evans, are a common choice. wikipedia.org
The general strategy involves acylating a chiral oxazolidinone auxiliary to form an N-acyl derivative. This derivative can then be enolized and subsequently alkylated. The bulky substituents on the chiral auxiliary effectively shield one face of the enolate, forcing the alkylating agent to approach from the less hindered face, thereby leading to a highly diastereoselective alkylation.
While direct studies on this compound are not extensively documented, a well-established method for the asymmetric α-alkylation of N-acyl oxazolidinones provides a clear precedent. For instance, a ruthenium-catalyzed radical addition of trifluoromethyl iodide to a zirconium enolate of an N-acyloxazolidinone has been demonstrated. nih.gov This process creates an α-trifluoromethyl stereocenter with good stereocontrol. A subsequent alkylation step with an ethyl halide would, in principle, construct the desired quaternary center. The final step involves the hydrolytic or reductive cleavage of the auxiliary to release the chiral carboxylic acid or a derivative thereof. nih.gov
Table 1: Diastereoselective Trifluoromethylation using a Chiral Auxiliary (Analogous System)
| Entry | Acyl Group | Reagents | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
|---|
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a substoichiometric amount of a chiral catalyst to generate a large quantity of chiral product. nih.gov The construction of quaternary stereocenters, particularly those bearing a trifluoromethyl group, is an active area of research.
Methodologies applicable to the synthesis of precursors for this compound often involve the catalytic asymmetric alkylation of an enolate or enolate equivalent. For example, the enantioselective trifluoromethylation of aldehydes, achieved through the combination of photoredox and organocatalysis, can generate α-trifluoromethyl aldehydes with high enantiomeric excess. nih.govacs.org These aldehydes can then serve as precursors for further elaboration into the target carboxylic acid.
Another relevant strategy is the catalytic asymmetric allylation of α-trifluoromethyl imino esters, which has been shown to produce quaternary α-trifluoromethyl α-amino acids with excellent enantioselectivity. nih.govrsc.orgrsc.org While the substrate is an amino acid derivative, the core strategy of creating a quaternary center adjacent to a trifluoromethyl group using a chiral catalyst is directly applicable. An iridium-catalyzed umpolung allylation, for instance, has been successfully employed to generate these complex structures in high yields and enantioselectivities. nih.govrsc.org A similar catalytic system could be envisioned for the alkylation of an α-trifluoromethyl ester enolate with an ethylating agent to construct the stereocenter of this compound.
Table 2: Enantioselective Catalytic Synthesis of Quaternary α-CF₃ Compounds (Analogous Systems)
| Substrate Type | Catalytic System | Reaction Type | Enantiomeric Excess (ee) | Yield (%) | Reference |
|---|---|---|---|---|---|
| α-CF₃ Aldimine Ester | Ir-catalyst / Chiral Ligand | Asymmetric Allylation | up to 98% | up to 99% | nih.gov |
| Aldehyde | Ir-photocatalyst / Chiral Amine | α-Trifluoromethylation | up to 99% | up to 88% | nih.govacs.org |
| α-CF₃ Imino Ester | InI / Chiral BOX Ligand | Asymmetric Allylation | 90% to 99% | 91% to 98% | mdpi.com |
Diastereoselective Control in Transformations Involving this compound
Once the chiral center of this compound has been established, its presence can influence the stereochemical outcome of subsequent reactions at other positions within the molecule. This phenomenon, known as substrate-controlled diastereoselectivity, relies on the chiral center to direct the approach of reagents.
The steric bulk and electronic properties of the ethyl and trifluoromethyl groups at the quaternary stereocenter can create a biased steric environment. For example, if a derivative of this compound contained another prochiral functional group (e.g., a ketone), the reduction of that ketone would likely proceed with some level of diastereoselectivity. According to established models of asymmetric induction, reagents would preferentially attack from the less hindered face of the carbonyl, as dictated by the arrangement of the substituents around the existing stereocenter. The trifluoromethyl group, being sterically demanding, would play a significant role in directing such transformations.
Chiral Resolution Techniques for this compound
When an enantioselective synthesis is not employed, this compound would be produced as a racemic mixture (an equal mixture of both enantiomers). Chiral resolution is the process of separating these enantiomers. wikipedia.org
A classic and widely used method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent), such as (R)- or (S)-1-phenylethylamine. wikipedia.org This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. wikipedia.org Once a single diastereomeric salt is isolated, the chiral base can be removed by treatment with a strong acid, yielding the enantiomerically pure carboxylic acid.
Alternatively, chromatographic methods can be employed. The racemic acid can be converted into diastereomeric amides or esters by reaction with a chiral alcohol or amine. tcichemicals.com These diastereomers can then be separated using standard column chromatography on an achiral stationary phase. Finally, cleavage of the chiral auxiliary liberates the resolved enantiomers. Direct separation of enantiomers without derivatization can also be achieved using chiral high-performance liquid chromatography (HPLC), which utilizes a chiral stationary phase to differentially interact with each enantiomer.
Reactivity and Mechanistic Investigations of 2 Ethyl 2 Trifluoromethyl Butyric Acid
Transformations of the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for chemical modification, including decarboxylation and conversion to other reactive species like acyl fluorides.
The conversion of carboxylic acids to trifluoromethyl groups through decarboxylation is a significant transformation in medicinal chemistry. nih.govscispace.com This process, known as decarboxylative trifluoromethylation, typically proceeds through radical intermediates. acs.orgnih.gov However, the direct decarboxylation of 2-Ethyl-2-trifluoromethyl-butyric acid presents challenges.
Several methods have been developed for the decarboxylative trifluoromethylation of aliphatic carboxylic acids, often employing photoredox and copper catalysis or silver-based catalysts. nih.govnih.gov A general mechanism involves the generation of an alkyl radical from the carboxylic acid, which is then trapped by a trifluoromethylating agent. acs.org For instance, a proposed dual copper-photoredox cycle begins with the photoexcitation of an Iridium(III) photocatalyst. This excited-state catalyst oxidizes a copper(II)-carboxylate complex to a transient copper(III) species, which then releases a carboxyl radical. nih.gov This radical extrudes carbon dioxide to form an alkyl radical, which engages with the copper catalyst to ultimately form the C-CF₃ bond. nih.gov
Another established method is silver-catalyzed decarboxylation. nih.govorganic-chemistry.org In this pathway, a silver(I) salt acts as a catalyst, often with an oxidant like K₂S₂O₈, to facilitate the formation of an alkyl radical from the carboxylic acid. acs.orgorganic-chemistry.org This radical is then captured by a copper-CF₃ reagent. nih.gov Radical clock experiments have confirmed the involvement of alkyl radical intermediates in these transformations. organic-chemistry.org
Despite the success of these methods with a range of primary and secondary aliphatic carboxylic acids, tertiary alkyl carboxylic acids like this compound are often reported to be inert or undergo decomposition under these conditions. organic-chemistry.org This suggests that the steric hindrance of the quaternary center and the electronic influence of the trifluoromethyl group may impede the standard decarboxylation pathways or lead to competing side reactions.
Table 1: General Catalytic Systems for Decarboxylative Trifluoromethylation
| Catalytic System | Key Reagents | Proposed Intermediate | Applicability to Tertiary Acids |
|---|---|---|---|
| Photoredox/Copper | Ir(III) photocatalyst, Copper salt, CF₃ source (e.g., Togni's reagent) | Alkyl Radical, Cu(III) species | Generally low/unreactive nih.govorganic-chemistry.org |
| Silver-Catalyzed | AgNO₃, K₂S₂O₈, (bpy)Cu(CF₃)₃, ZnMe₂ | Alkyl Radical | Inert or decomposition organic-chemistry.org |
Acyl fluorides are valuable synthetic intermediates due to their balanced stability and reactivity, exhibiting greater stability towards hydrolysis than other acyl halides while maintaining sufficient electrophilicity for acylation reactions. beilstein-journals.orgbeilstein-journals.org Various modern reagents can convert carboxylic acids directly into acyl fluorides under mild conditions. organic-chemistry.orgrsc.org For example, 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF₃) has been used as a deoxyfluorinating agent to synthesize acyl fluorides from a range of carboxylic acids, including aliphatic variants. beilstein-journals.orgbeilstein-journals.org
The general process for forming acyl fluorides from carboxylic acids involves a deoxyfluorination reaction. rsc.org Several reagents have been developed for this purpose, such as Deoxo-Fluor®, XtalFluor-E, and (Me₄N)SCF₃, which are often effective for a broad scope of aliphatic and aromatic carboxylic acids. organic-chemistry.org Once formed, the acyl fluoride (B91410) of a trifluoromethyl-containing compound can undergo further transformations. For instance, treatment of acyl fluorides with a combination of FLUOLEAD® and Olah's reagent can achieve deoxyfluorination to yield the corresponding trifluoromethyl compound. nih.govbeilstein-journals.orgresearchgate.net This transformation has been shown to be effective for various acyl fluorides, including those derived from aliphatic acids. nih.govbeilstein-journals.org
Acyl fluorides are also competent electrophiles in coupling reactions. They can be used in one-pot protocols to form amides by reacting with amines. beilstein-journals.org Furthermore, palladium-catalyzed decarbonylative reactions of acyl fluorides can lead to the formation of other valuable compounds, such as aryl stannanes. researchgate.net The reactivity of an acyl fluoride derived from this compound would be influenced by the steric bulk of the quaternary center, potentially requiring optimized conditions for subsequent transformations. researchgate.net
Table 2: Reagents for Acyl Fluoride Synthesis and Subsequent Reactions
| Transformation | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| Carboxylic Acid → Acyl Fluoride | BT-SCF₃, Deoxo-Fluor®, XtalFluor-E | Acyl Fluoride | beilstein-journals.orgorganic-chemistry.org |
| Acyl Fluoride → Amide | Amine | Amide | beilstein-journals.org |
| Acyl Fluoride → Trifluoromethyl | FLUOLEAD®, Olah's reagent | Trifluoromethyl Compound | nih.govbeilstein-journals.org |
| Acyl Fluoride → Stannane | Me₃SnSnMe₃, Pd Catalyst | Aryl Stannane | researchgate.net |
Reactivity of the Trifluoromethyl Group
The trifluoromethyl group is generally considered to be highly stable due to the strength of the carbon-fluorine bond. However, under specific conditions, this group can be chemically activated.
The activation of the C-F bond is one of the most challenging tasks in organic synthesis due to its high bond dissociation energy, which increases with the number of fluorine atoms on the carbon. rsc.orgrsc.org Consequently, selective functionalization of a single C-F bond within a trifluoromethyl group is particularly difficult. rsc.org Most research in this area has focused on trifluoromethyl arenes or ketones. nih.govnih.gov
Catalytic methods for C-F bond activation often involve transition metals, Lewis acids, or photoredox catalysis. rsc.orgresearchgate.netnih.gov For example, palladium and copper co-catalyst systems have been developed for the selective reduction of ArCF₃ to ArCF₂H. rsc.orgrsc.org Visible-light photoredox catalysis has also been employed for the selective cleavage of a single C-F bond in trifluoromethyl ketones, where single-electron reduction generates a difluoromethyl radical that can participate in C-C bond formation. nih.gov Other approaches include the use of Lewis acids or Brønsted superacids to activate the C-F bond. researchgate.net
While direct examples involving aliphatic trifluoromethylated carboxylic acids are not prevalent, the principles from related systems suggest that activation of the CF₃ group in this compound would likely require potent catalytic systems. researchgate.netrsc.org The reactivity of C-F bonds in aliphatic systems decreases in the order of primary > secondary > tertiary carbons, and the presence of CF₂H or CF₃ groups further reduces reactivity, highlighting the stability of the target molecule's trifluoromethyl group. nih.gov
The trifluoromethyl group exerts a powerful influence on the properties and reactivity of adjacent parts of a molecule. Its strong electron-withdrawing nature significantly impacts the electronic environment of the vicinal quaternary carbon. This inductive effect can influence the acidity of the carboxylic acid proton and the reactivity of the carbonyl group.
Furthermore, the CF₃ group has considerable steric bulk. This steric hindrance, combined with that of the two ethyl groups, creates a highly congested quaternary center. This congestion can shield the adjacent functional groups from attack, potentially slowing down reactions or necessitating more forcing conditions. However, this steric crowding can also be synthetically advantageous, for instance by providing stereocontrol in reactions at or near the quaternary center. The presence of a quaternary center can also lead to rate enhancements in certain cyclization reactions, an effect known as the Thorpe-Ingold effect, which could be relevant in derivatives of this compound. nih.gov
Reactivity of the Aliphatic Chain and Quaternary Center
The construction of quaternary carbon centers, especially those bearing a trifluoromethyl group, is a significant challenge in synthetic chemistry. nih.govgoogle.com However, the quaternary center in this compound and related structures can be a site for strategic bond formation.
One notable reaction is the palladium-catalyzed allylation of α-trifluoromethylated ketones, which proceeds at the trifluoromethylated carbon to generate a quaternary center. nih.gov This suggests that the enolate or a related nucleophilic intermediate derived from a derivative of this compound could potentially undergo similar allylation reactions. Palladium-catalyzed asymmetric allylic alkylation has been successfully applied to form chiral centers, including those with trifluoromethyl groups. nih.govacs.orgnih.gov These methods often utilize a palladium catalyst in conjunction with a chiral ligand to achieve high enantioselectivity. nih.gov
The reactivity at this center is fundamentally linked to the ability to form a nucleophile (e.g., an enolate) α to the carbonyl group. The strong electron-withdrawing effect of the adjacent CF₃ group would stabilize such an enolate, potentially facilitating its formation and subsequent reaction with electrophiles like allyl carbonates in the presence of a suitable catalyst. nih.gov
Reactions at the α-Position to the Carboxylic Acid
The primary reaction anticipated at the α-position of this compound is decarboxylation, which involves the cleavage of the C-C bond between the carboxylic acid and the quaternary carbon. This process is generally facilitated by the formation of a radical intermediate at the α-position. Due to the presence of the electron-withdrawing trifluoromethyl group, this tertiary carboxylic acid is expected to readily undergo decarboxylation under various catalytic conditions.
Beyond decarboxylation, other reactions directly at the α-carbon are limited due to the absence of an α-hydrogen. Standard enolate-based reactions are not applicable to this substrate. However, functionalization can be achieved through decarboxylative pathways where the initially formed radical is trapped by various reagents.
Functional Group Compatibility Studies in Reaction Sequences
Functional group compatibility is a critical aspect of modern synthetic chemistry, and studies on analogous aliphatic carboxylic acids in decarboxylative functionalizations reveal a broad tolerance for various moieties. nih.gov It is expected that this compound would exhibit similar compatibility in such reaction sequences.
Methodologies combining photoredox and copper catalysis for the decarboxylative trifluoromethylation of aliphatic carboxylic acids have demonstrated tolerance for a wide array of functional groups, including:
Heterocycles (even those with basic nitrogen atoms) nih.govresearchgate.net
Olefins nih.gov
Alcohols nih.gov
Strained ring systems nih.gov
Boronic esters and aryl bromides nih.gov
Silver-catalyzed decarboxylative reactions of aliphatic carboxylic acids also show remarkable functional group compatibility. acs.orgorganic-chemistry.org For instance, in silver-catalyzed decarboxylative chlorination, a range of functional groups are tolerated, although the reaction is incompatible with hydroxyl, amino, and electron-rich aryl groups. organic-chemistry.org Similarly, silver-catalyzed decarboxylative azidation and alkynylation proceed efficiently in the presence of various functional groups. acs.orgacs.org
The following table summarizes the expected functional group tolerance for decarboxylative reactions involving this compound, based on studies of similar aliphatic carboxylic acids.
| Reaction Type | Tolerated Functional Groups | Incompatible Functional Groups | Reference |
| Photoredox/Copper-Catalyzed Trifluoromethylation | Heterocycles, Olefins, Alcohols, Strained Rings, Boronic Esters, Aryl Bromides | - | nih.gov |
| Silver-Catalyzed Chlorination | Esters, Ethers, Ketones, Amides, Halides | Hydroxyl, Amino, Electron-Rich Aryl Groups | organic-chemistry.org |
| Silver-Catalyzed Azidation | Wide range of functional groups | Not specified | acs.org |
| Silver-Catalyzed Alkynylation | Wide range of functional groups | Not specified | acs.org |
Elucidation of Reaction Mechanisms
The mechanistic pathways for the reactions of this compound are expected to be dominated by radical intermediates generated through decarboxylation.
Radical Pathways in Trifluoromethylation and Decarboxylation
The decarboxylation of aliphatic carboxylic acids, particularly under photocatalytic or silver-catalyzed conditions, is well-established to proceed through radical intermediates. acs.orgacs.orgresearchgate.net The process is initiated by the formation of a carboxyl radical via a single-electron transfer (SET) event, which then rapidly extrudes carbon dioxide to generate an alkyl radical. acs.orgresearchgate.net In the case of this compound, this would lead to the formation of a tertiary radical stabilized by the adjacent ethyl and trifluoromethyl groups.
This radical can then be trapped by a trifluoromethyl source in a decarboxylative trifluoromethylation reaction. A plausible mechanism involves the capture of the alkyl radical by a copper(II)-CF₃ species. researchgate.net
Nucleophilic and Electrophilic Activation Mechanisms
While radical pathways are dominant, the carboxylic acid group can also be activated through nucleophilic or electrophilic means. In the context of decarboxylative reactions, the carboxylate, formed by deprotonation, acts as a nucleophile that can interact with a catalyst or an oxidant. researchgate.net For instance, in photoredox catalysis, the carboxylate can act as a reductive quencher for the photoexcited catalyst. researchgate.net
Electrophilic activation of the carboxylic acid itself is less common for decarboxylation but can be relevant in other transformations. However, for a tertiary α-trifluoromethyl carboxylic acid like the one , the high steric hindrance and the electron-withdrawing nature of the trifluoromethyl group make direct nucleophilic attack on the carbonyl carbon challenging.
Role of Catalysts and Additives in Reaction Kinetics and Selectivity
Catalysts and additives play a crucial role in the efficiency and selectivity of the decarboxylative functionalization of this compound.
Silver Catalysis: Silver(I) salts, such as AgNO₃, are effective catalysts for decarboxylative reactions. acs.orgorganic-chemistry.orgacs.org The Ag(I) is oxidized to a highly reactive Ag(II) species by an oxidant like potassium persulfate (K₂S₂O₈). acs.orgacs.org This Ag(II) intermediate then facilitates the single-electron transfer from the carboxylate to initiate the decarboxylation process. acs.orgacs.org
Photoredox Catalysis: In photoredox catalysis, a photocatalyst, such as an iridium or ruthenium complex, absorbs visible light and becomes a potent oxidant or reductant in its excited state. rsc.orgorganic-chemistry.org This excited state can then engage in a single-electron transfer with the carboxylic acid (or its carboxylate form) to generate the key radical intermediate. researchgate.netorganic-chemistry.org The choice of photocatalyst is critical for the reaction's success. rsc.org
Copper Co-catalysis: In many photoredox-catalyzed trifluoromethylations, a copper co-catalyst is essential. nih.govresearchgate.net The copper catalyst can exist in various oxidation states (e.g., Cu(I), Cu(II), Cu(III)) and is believed to be the species that ultimately transfers the trifluoromethyl group to the alkyl radical. researchgate.net The ligand on the copper center can significantly influence the reaction's efficiency. nih.gov
Additives: Additives can have a profound impact on reaction outcomes. For example, in some photoredox-catalyzed decarboxylations, a substoichiometric amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) can act as both a base and a co-catalyst for single-electron transfer. rsc.org In silver-catalyzed decarboxylative trifluoromethylthiolation, the addition of a surfactant like sodium dodecyl sulfate (B86663) to create an aqueous emulsion can dramatically accelerate the reaction. nih.gov
The following table summarizes the roles of common catalysts and additives in reactions relevant to this compound.
| Catalyst/Additive | Role | Reaction Type | Reference |
| AgNO₃ | Catalyst precursor (forms Ag(II)) | Decarboxylative Functionalization | acs.orgorganic-chemistry.orgacs.org |
| K₂S₂O₈ | Oxidant (oxidizes Ag(I) to Ag(II)) | Silver-Catalyzed Decarboxylation | acs.orgacs.org |
| Iridium/Ruthenium Complexes | Photocatalyst (initiates SET) | Photoredox-Catalyzed Decarboxylation | rsc.orgorganic-chemistry.org |
| Copper Salts | Co-catalyst (CF₃ transfer agent) | Photoredox-Catalyzed Trifluoromethylation | nih.govresearchgate.net |
| DABCO | Base and SET co-catalyst | Photoredox-Catalyzed Decarboxylation | rsc.org |
| Sodium Dodecyl Sulfate | Surfactant (forms emulsion) | Silver-Catalyzed Decarboxylative Trifluoromethylthiolation | nih.gov |
Derivatization and Functional Group Interconversions of 2 Ethyl 2 Trifluoromethyl Butyric Acid
The synthetic versatility of 2-Ethyl-2-trifluoromethyl-butyric acid stems from the reactivity of its carboxylic acid functional group. This allows for a wide range of derivatization and functional group interconversions, enabling its use as a building block in the synthesis of more complex molecules for various research applications. The presence of the sterically demanding and electron-withdrawing trifluoromethyl group at the α-position introduces unique electronic and steric effects that influence the reactivity of the carboxyl group and the properties of the resulting derivatives.
Applications of 2 Ethyl 2 Trifluoromethyl Butyric Acid in Advanced Organic Synthesis
Role as a Chiral Building Block in Asymmetric Synthesis
There is no available research data detailing the use of 2-Ethyl-2-trifluoromethyl-butyric acid as a chiral building block.
Construction of Complex Molecular Architectures with Defined Stereochemistry
No specific examples or studies were found that utilize this compound for the construction of complex molecules with defined stereochemistry.
Precursor for Advanced Fluorinated Scaffolds and Motifs
Information on the use of this compound as a precursor for advanced fluorinated scaffolds is not present in the available literature. While fluoropolymers and fluorinated materials are a broad area of research, the specific contribution of this compound is not documented. researchgate.net
Utility as a Synthon for Introducing the Trifluoromethyl Group into Target Molecules
While the introduction of trifluoromethyl groups is a significant area of organic synthesis, no literature specifically describes the utility of this compound as a synthon for this purpose.
Applications in the Synthesis of Functional Materials and Specialty Chemicals
No data could be found on the application of this specific compound in the synthesis of functional materials or specialty chemicals.
Development of Fluorinated Derivatives as Research Probes or Intermediates
There are no documented instances of developing fluorinated derivatives from this compound for use as research probes or as specific intermediates in larger synthetic pathways.
Lack of Available Research Data for this compound
A thorough and comprehensive search of scientific and academic databases has revealed a significant lack of published research specifically detailing the computational and theoretical chemistry of the compound This compound .
The required in-depth research findings for the following sections and subsections are not available in the current body of scientific literature:
Computational and Theoretical Chemistry Studies of 2 Ethyl 2 Trifluoromethyl Butyric Acid
Prediction of Novel Reactivity and Synthetic Opportunities
Without primary research data, the generation of an authoritative and factual article on the computational aspects of this specific compound cannot be fulfilled at this time. Further research in the field of computational chemistry would be required to generate the data necessary to populate the requested article structure.
Future Research Directions and Unaddressed Challenges
Development of More Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry, particularly atom economy, are increasingly pivotal in chemical synthesis. scranton.eduwikipedia.orgwordpress.com Atom economy, a concept developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in a process into the final product. wikipedia.org Current synthetic routes to α-trifluoromethyl carboxylic acids often involve multi-step processes that may generate significant waste. primescholars.com
Future research will undoubtedly focus on developing more sustainable and atom-economical methods for the synthesis of 2-ethyl-2-trifluoromethyl-butyric acid. This includes the exploration of catalytic carboxylation reactions of appropriate trifluoromethylated precursors. For instance, the direct carboxylation of gem-difluoroalkenes in the presence of a fluoride (B91410) source and carbon dioxide presents a promising, more atom-economical alternative to traditional methods. researchgate.net Such an approach, if applied to a suitably substituted gem-difluoroalkene, could provide a more direct and efficient route to the target acid.
Exploration of Novel Catalytic Systems for Enantioselective Synthesis
The presence of a chiral quaternary center in this compound makes its enantioselective synthesis a paramount objective, as the biological activity of chiral molecules is often enantiomer-dependent. The development of novel catalytic systems capable of achieving high enantioselectivity in the synthesis of such sterically demanding structures is a significant challenge.
Current research in the broader field of organofluorine chemistry offers promising directions. For example, biocatalytic approaches, utilizing engineered enzymes, are emerging as powerful tools for the enantioselective synthesis of α-trifluoromethyl amines and could potentially be adapted for the synthesis of α-trifluoromethyl carboxylic acids. nih.govacs.orgharvard.edu The use of engineered cytochrome c552 variants for N-H carbene insertion to produce chiral α-trifluoromethyl amino esters with high enantiomeric excess highlights the potential of biocatalysis in this area. nih.govacs.org
Furthermore, organocatalysis presents a viable strategy. The use of chiral organocatalysts in cascade reactions, such as the synthesis of trifluoromethyl-substituted 2-isoxazolines, demonstrates the potential for controlling stereochemistry in complex transformations. researchgate.netnih.gov The development of chiral phosphoric acids and other organocatalysts for the enantioselective Strecker reaction of CF3-ketimines also provides a conceptual framework for the asymmetric synthesis of α-quaternary α-trifluoromethyl amino acids, which are structurally related to the target carboxylic acid. nih.gov Future work will likely involve the design of bespoke catalysts, potentially combining transition metal catalysis with chiral ligands or employing novel organocatalysts, to achieve the efficient and highly enantioselective synthesis of this compound.
Discovery of New Reactivity Patterns and Functionalizations
The reactivity of this compound and its derivatives is an area ripe for exploration. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the acidity of the carboxylic acid and the reactivity of the α-carbon. Understanding and harnessing these electronic effects can lead to the discovery of novel chemical transformations.
Future research will likely focus on the selective functionalization of the molecule at various positions. For instance, developing methods for the selective activation and substitution of the C-H bonds in the ethyl groups would open up avenues for creating a diverse range of new derivatives. Furthermore, the carboxylic acid moiety itself can be transformed into a variety of other functional groups, such as esters, amides, and alcohols, each with its own unique reactivity profile. organic-chemistry.orgrsc.org
The development of methods for the α-trifluoromethylthiolation of carboxylic acid derivatives, followed by oxidation, has led to the synthesis of α-trifluoromethansulfonyl aryl acetic acid esters. acs.org Applying similar strategies to this compound could yield novel compounds with interesting electronic and chemical properties. The exploration of decarboxylative cross-coupling reactions, a powerful tool in modern organic synthesis, could also be applied to this molecule to generate new carbon-carbon and carbon-heteroatom bonds. acs.org
Integration of this compound into Flow Chemistry and Automated Synthesis
Flow chemistry and automated synthesis are revolutionizing the way organic molecules are prepared, offering advantages in terms of safety, scalability, and efficiency. nih.govuc.pt The integration of the synthesis of this compound and its derivatives into these platforms is a key area for future development.
Continuous flow processes can enable the safe handling of potentially hazardous reagents and intermediates, as well as provide precise control over reaction parameters such as temperature and pressure. uc.pt A telescoped continuous flow approach has been successfully developed for the synthesis of α-trifluoromethylthiolated esters and amides from arylacetic acids. nih.govacs.orgnih.gov This methodology, which involves the in-flow conversion of a carboxylic acid to an N-acylpyrazole followed by functionalization, could be adapted for the continuous production of derivatives of this compound. nih.govacs.orgnih.gov
Automated synthesis platforms, which often utilize a building-block-based strategy, could also be employed. By having this compound as a readily available building block, complex molecules incorporating this motif could be rapidly synthesized and screened for desired properties. This approach would accelerate the drug discovery process and the development of new materials.
Design of Next-Generation Building Blocks Derived from this compound
This compound itself is a valuable building block, but it can also serve as a precursor for a new generation of more complex and functionally diverse building blocks. frontierspecialtychemicals.comossila.com The strategic modification of its structure can lead to novel synthons with unique properties and applications.
Future research will focus on the synthetic elaboration of the this compound scaffold. For example, the introduction of additional functional groups, such as halogens, azides, or alkynes, would create versatile handles for further chemical transformations, including click chemistry and cross-coupling reactions. The synthesis of chiral derivatives of this acid, as discussed in section 8.2, would provide access to enantiopure building blocks for the construction of stereochemically complex targets.
The conversion of the carboxylic acid to other reactive functionalities, such as isocyanates or acid chlorides, would also expand its utility as a building block. These derivatives could be used in the synthesis of a wide range of polymers, peptides, and other macromolecules with tailored properties conferred by the trifluoromethyl group. The development of such next-generation building blocks will be crucial for the continued advancement of fields that rely on the unique properties of fluorinated organic compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
